(R)-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
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Overview
Description
®-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a heterocyclic compound that features a unique structure combining elements of pyridine and oxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyridine derivative with an oxazepine precursor. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
®-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
®-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrahydropyridine 1-oxides
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- Pyrido[2,3-d]pyrimidin-7-one derivatives
Uniqueness
®-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine stands out due to its unique combination of pyridine and oxazepine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2R)-2-ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C10H14N2O/c1-2-9-7-11-6-8-4-3-5-12-10(8)13-9/h3-5,9,11H,2,6-7H2,1H3/t9-/m1/s1 |
InChI Key |
ITDLTTWSSHRPOP-SECBINFHSA-N |
Isomeric SMILES |
CC[C@@H]1CNCC2=C(O1)N=CC=C2 |
Canonical SMILES |
CCC1CNCC2=C(O1)N=CC=C2 |
Origin of Product |
United States |
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